molecular formula C7H11NO2 B3102856 5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1427195-37-6

5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B3102856
CAS No.: 1427195-37-6
M. Wt: 141.17
InChI Key: TWXWMEGIVQLEOG-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane-7-carboxylic acid is a specialized, non-natural amino acid that serves as a critically valuable scaffold in medicinal chemistry and drug discovery research. This spirocyclic proline analogue is characterized by its unique structure, which introduces significant conformational restrictions when incorporated into peptide chains. These restrictions are essential for enhancing biological activity and optimizing the properties of potential therapeutic compounds . A primary research application of this compound is as a key synthetic intermediate in the industrial production of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . Ledipasvir is a component of a highly effective antiviral therapy, and the enantiopure form of this azaspiroheptane building block is essential for constructing the drug's complex molecular architecture . The synthesis of this compound has been achieved through catalytic enantioselective methods, underscoring its importance in modern organic synthesis . Its spirocyclic framework is also of significant interest in the development of other pharmacologically active molecules, including novel quinolonecarboxylic acid antibacterial agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMEGIVQLEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 5 Azaspiro 2.4 Heptane Core and Its Carboxylic Acid Derivatives

Strategies for Constructing the Spiro[2.4]heptane Framework

The construction of the spiro[2.4]heptane framework, which features a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at the C4 position, can be broadly categorized into two main approaches: cyclopropanation reactions and ring-closing reactions.

Cyclopropanation Approaches

Cyclopropanation strategies involve the addition of a carbene or carbenoid species to a pre-existing pyrrolidine derivative containing an exocyclic double bond at the 4-position. This approach directly forges the spirocyclic junction.

A notable method for the synthesis of the 5-azaspiro[2.4]heptane core involves the addition of dichlorocarbene (B158193) to a 4-exocyclic methylene-substituted proline derivative. google.com Dichlorocarbene, a reactive intermediate with the formula CCl₂, is typically generated in situ from chloroform (B151607) and a strong base. mdpi.com The reaction proceeds via a [1+2] cycloaddition of the dichlorocarbene to the alkene, forming a gem-dichlorocyclopropane ring fused to the pyrrolidine ring. mdpi.com This intermediate can then be subjected to reductive dehalogenation to yield the desired 5-azaspiro[2.4]heptane structure. google.com

The general scheme for this transformation is as follows: A protected 4-oxo-pyrrolidine-2-carboxylic acid is first converted to its corresponding 4-methylene derivative. Subsequent treatment with a source of dichlorocarbene, followed by reduction, affords the 5-azaspiro[2.4]heptane-7-carboxylic acid derivative.

The efficiency of dichlorocarbene-based cyclopropanation can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, and the use of phase-transfer catalysts.

Strong bases such as potassium tert-butoxide or sodium hydroxide (B78521) are commonly employed for the generation of dichlorocarbene from chloroform. mdpi.com The reaction is often performed in a biphasic system, consisting of an organic solvent to dissolve the pyrrolidine substrate and an aqueous solution of the base. To facilitate the reaction between the organic-soluble chloroform and the aqueous base, a phase-transfer catalyst (PTC) is crucial. researchgate.net Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium bromide, are effective PTCs that shuttle the hydroxide ions into the organic phase, promoting the formation of the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. mdpi.com

The optimization of these conditions is essential to maximize the yield of the cyclopropanated product and minimize side reactions. The concentration of the base, the choice of the organic solvent, and the specific phase-transfer catalyst can all impact the rate and selectivity of the reaction.

Ring-Closing Reactions for Spirocycle Formation

An alternative approach to the 5-azaspiro[2.4]heptane core involves the formation of the spirocyclic system through intramolecular ring-closing reactions. These methods typically start with an acyclic or a monocyclic precursor that already contains the necessary carbon atoms for both rings.

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to construct a wide variety of cyclic and polycyclic systems, including spirocycles. wikipedia.orgprinceton.edu In the context of 5-azaspiro[2.4]heptane synthesis, this strategy would involve the cyclization of a suitably functionalized pyrrolidine derivative.

A plausible synthetic route would start with a 4-allyl-4-halopyrrolidine-2-carboxylate derivative. The intramolecular Heck reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. princeton.edu Subsequent β-hydride elimination would then generate the exocyclic double bond of the spiro[2.4]heptene system, which can be subsequently reduced to the desired 5-azaspiro[2.4]heptane. The 5-exo-trig cyclization is generally a favored pathway in intramolecular Heck reactions for the formation of five-membered rings. wikipedia.org

While a direct example for the synthesis of this compound using this method is not extensively reported, the intramolecular Heck reaction has been successfully utilized for the synthesis of various spirocyclic systems, including spiro-pyrrolidines and spiro-oxindoles, demonstrating its potential applicability. chim.it

A highly effective and enantioselective method for the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been developed utilizing a one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com This approach constructs the pyrrolidine ring and sets the spirocyclic center in a single, highly controlled step.

The key reaction involves the alkylation of a glycine-derived imine with an allylic dibromide in the presence of a chiral phase-transfer catalyst. mdpi.com A chinchonidine-derived catalyst has been shown to be effective in inducing high enantioselectivity. mdpi.com This reaction proceeds under phase-transfer conditions, where the catalyst facilitates the transfer of the enolate of the glycine imine from the aqueous phase to the organic phase for the sequential alkylation reactions. The resulting 4-methylene-substituted proline derivative is then cyclopropanated in a subsequent step to afford the final this compound. mdpi.com

This methodology offers a convergent and stereocontrolled route to this important class of compounds. The reaction conditions for the key double allylic alkylation step are summarized in the table below.

Table 1: Reaction Conditions for the Enantioselective Double Allylic Alkylation

ParameterConditionReference
Glycine PrecursorImine analog of glycine mdpi.com
Alkylating AgentAllylic dibromide mdpi.com
CatalystChinchonidine-derived phase-transfer catalyst mdpi.com
BaseAqueous solution of a strong base (e.g., NaOH) mdpi.com
Solvent SystemBiphasic: Organic solvent and water mdpi.com
Key OutcomeEnantioselective formation of a 4-methyleneprolinate scaffold mdpi.com

The subsequent cyclopropanation of the 4-methyleneprolinate intermediate can be achieved using standard methods, such as the Simmons-Smith reaction or diazomethane (B1218177) with a suitable catalyst, to yield the final this compound.

Asymmetric Hydrogenation Routes to 5-azaspiro[2.4]heptane Moieties

Asymmetric hydrogenation represents a powerful and efficient method for establishing stereocenters, and it has been successfully applied to the synthesis of the 5-azaspiro[2.4]heptane core. wikipedia.org This approach typically involves the hydrogenation of a prochiral precursor in the presence of a chiral transition metal catalyst.

A notable example is the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.govfigshare.com This reaction provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov The process utilizes a ruthenium-based catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, to achieve high enantioselectivities, with reported enantiomeric excess (ee) values reaching up to 98.7%. nih.govfigshare.com The success of this route hinges on the precise interaction between the substrate and the chiral ligand of the catalyst, which dictates the facial selectivity of the hydrogen addition. acs.org

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee)
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropane carboxylatesKey intermediate for (S)-7-amino-5-azaspiro[2.4]heptaneUp to 98.7% nih.gov

Enantioselective Synthesis of this compound and its Chiral Derivatives

The direct enantioselective synthesis of this compound and its derivatives is critical for their application in pharmaceuticals. These methods aim to construct the chiral spirocyclic framework in a single, stereocontrolled fashion.

Chiral catalysts and ligands are fundamental to modern asymmetric synthesis, enabling the production of enantioenriched molecules from achiral or racemic starting materials. sigmaaldrich.comresearchgate.net In the context of 5-azaspiro[2.4]heptane derivatives, a key strategy involves the catalytic and enantioselective preparation of a substituted proline scaffold that serves as a precursor.

One documented approach is a one-pot double allylic alkylation of a glycine imine analogue. mdpi.comresearchgate.net This reaction is conducted under phase-transfer conditions and employs a chinchonidine-derived catalyst to control the stereochemical outcome. The resulting (S)-4-methyleneproline derivative is a versatile intermediate that can be subsequently transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comresearchgate.net The chiral environment created by the catalyst is crucial for directing the alkylation steps and establishing the desired stereochemistry. mdpi.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prominently featured in recent literature, this remains a classic and viable strategy in asymmetric synthesis.

In a hypothetical application of this method, a chiral auxiliary could be attached to a precursor molecule, for instance, at the carboxylic acid group of a proline derivative. This auxiliary would then sterically hinder one face of the molecule, directing a subsequent cyclopropanation or other ring-forming reaction to occur on the opposite, less hindered face, thereby establishing the spirocyclic stereocenter with a high degree of control. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched target compound.

Diastereoselective reactions are widely used to construct molecules with multiple stereocenters, including complex spirocyclic systems. nih.govnih.gov These methods often rely on the influence of an existing stereocenter to direct the formation of a new one.

For the synthesis of spirocyclic azacyclic intermediates, palladium-catalyzed cycloaddition reactions have proven effective. For example, a [3+2] cycloaddition of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones can construct diverse mdpi.commdpi.com-spirolactam scaffolds with excellent yields and outstanding diastereoselectivity. rsc.org Such spirolactam products can serve as valuable intermediates that could be further elaborated to form the 5-azaspiro[2.4]heptane core. Another powerful method is the Brønsted-acid catalyzed diastereoselective synthesis of spiroisoindolinones from enamides, which can create three contiguous stereogenic centers with high diastereoselectivity (dr >98:<2:0:0). chemrxiv.org These strategies highlight how substrate control and catalyst choice can be manipulated to achieve a high degree of diastereoselection in the formation of spirocyclic frameworks. researchgate.net

Protecting Group Strategies for the Nitrogen Atom of this compound

The secondary amine in the 5-azaspiro[2.4]heptane core is nucleophilic and can interfere with various synthetic transformations. Therefore, a protecting group is often required to mask its reactivity during synthesis.

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for the nitrogen atom in the synthesis of this compound and its derivatives. mdpi.comnih.govcalpaclab.com The resulting N-Boc protected compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of several antiviral agents. mdpi.comresearchgate.net

The introduction of the Boc group is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and chemoselective. organic-chemistry.org

The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be removed selectively under mild acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or aqueous phosphoric acid are effective for deprotection. This orthogonality allows for the selective removal of the Boc group without disturbing other acid-labile or base-labile functionalities that may be present in the molecule. organic-chemistry.org

Other Amine Protecting Groups and their Synthetic Utility

The synthetic utility of different amine protecting groups lies in their unique cleavage conditions. For instance, the Boc group is labile under acidic conditions, whereas the fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with a base, typically piperidine. organic-chemistry.org The carboxybenzyl (Cbz) group, another common choice, is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. This orthogonality allows chemists to perform a sequence of reactions on different parts of a molecule by selectively revealing reactive sites one at a time. ub.edu

Below is a table summarizing common amine protecting groups and their respective cleavage conditions, illustrating their synthetic utility in complex syntheses.

Protecting GroupStructureIntroduction Reagent ExampleCleavage Conditions
tert-Butoxycarbonyl (Boc)Boc-Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) organic-chemistry.org
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Fmoc-OSu, Fmoc-ClBasic (e.g., Piperidine) organic-chemistry.org
Carboxybenzyl (Cbz or Z)Cbz-Benzyl (B1604629) chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)
Allyloxycarbonyl (Alloc)Alloc-Allyl chloroformatePd(0) catalysis ub.edu
p-Nitrobenzyloxycarbonyl (pNZ)pNZ-p-Nitrobenzyl chloroformateReduction (e.g., SnCl₂) ub.edu

Industrial-Scale Synthesis and Process Optimization for 5-azaspiro[2.4]heptane Core Structures

The transition from a laboratory-scale synthesis to industrial production of 5-azaspiro[2.4]heptane core structures necessitates significant process optimization. These spirocyclic proline analogues are valuable intermediates in the synthesis of biologically active molecules, most notably as key components of Hepatitis C Virus (HCV) NS5A inhibitors like ledipasvir. google.commdpi.com Early synthetic routes for 4-spirocyclopropyl proline derivatives often involved Simmon-Smith reactions or its variations to form the cyclopropane ring. google.comgoogle.com However, these methods frequently suffer from incomplete conversions, leading to low yields and difficult purification. google.com Furthermore, they often require an excess of highly flammable and air-sensitive reagents, such as diethylzinc (B1219324), posing significant safety hazards that are unacceptable for large-scale production. google.com Consequently, the development of robust, safe, and efficient processes is a primary focus of industrial research.

Efficient production on an industrial scale requires careful consideration of several factors beyond simple reaction yield. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable. For the 5-azaspiro[2.4]heptane core, this involves moving away from hazardous reagents and complex purification methods.

Key scalability considerations include:

Reagent Selection: Replacing hazardous and expensive reagents like diethylzinc is a critical step. google.com Safer and more manageable alternatives for cyclopropanation and other key transformations are sought.

Process Simplification: Reducing the number of synthetic steps and avoiding intermediate isolations where possible (i.e., telescoping reactions) can significantly increase efficiency and reduce waste. google.com

Workup and Purification: Industrial processes must favor simple, scalable purification techniques such as extraction and crystallization over chromatographic methods. Patented procedures often detail specific solvent systems and pH adjustments for liquid-liquid extractions to isolate the desired product effectively. google.com

Thermal Safety and Control: Exothermic reactions must be well-characterized to ensure they can be controlled in large reactors. Patents often specify precise temperature ranges (e.g., maintaining 0-5°C during oxidation) to minimize side reactions and ensure process safety. google.com

Waste Reduction: Optimizing atom economy and minimizing solvent usage are crucial for reducing the environmental impact and disposal costs associated with large-scale manufacturing.

The synthesis of intermediates intended for use in pharmaceuticals must adhere to current Good Manufacturing Practices (cGMP). researchgate.net cGMP regulations ensure that the manufacturing process is robust, reproducible, and consistently yields a product of predetermined quality and purity. researchgate.net While specific cGMP protocols for this compound are proprietary, the principles guiding such a synthesis are universal.

A cGMP-compliant synthesis protocol would include:

Process Validation: The entire synthetic process is thoroughly validated to demonstrate its capability to consistently produce the intermediate within strict specifications.

Impurity Profiling: All potential impurities are identified, and their formation is controlled. The final product must meet a high purity standard, often exceeding 99%. researchgate.net

Rigorous Documentation: Every aspect of the process, from the sourcing of raw materials to the final packaging, is meticulously documented in batch records.

Quality Control: Stringent in-process controls and final product testing are implemented to ensure each batch meets the required quality attributes.

Facility and Equipment: The synthesis must be performed in a qualified facility using calibrated equipment to prevent contamination and ensure consistency.

The processes described in patents for related compounds like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are designed with these principles in mind, aiming to provide a reliable and high-purity source of the intermediate for API manufacturing. google.com

Several patented routes have been developed to provide scalable access to N-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a close analogue and common synthetic precursor. google.comgoogle.com These processes are designed to overcome the limitations of earlier synthetic methods. A representative approach often begins with a readily available chiral starting material, such as a protected 4-hydroxypyrrolidine-2-carboxylic acid. google.com

A common synthetic sequence is outlined in the table below:

StepTransformationReagents & ConditionsPurpose
1. Oxidation Conversion of a secondary alcohol to a ketone.TEMPO, NaClO in a biphasic system (e.g., isopropyl acetate/water) at 0-5°C. google.comThis catalytic, metal-free oxidation is milder and more environmentally friendly than methods using heavy metals like chromium.
2. Olefination Conversion of the ketone to an exocyclic methylene group.Wittig Reaction: Methyltriphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) in THF. google.comThis step introduces the double bond necessary for the subsequent cyclopropanation.
3. Cyclopropanation Formation of the spiro-fused cyclopropane ring from the exocyclic alkene.Historically, Simmon-Smith reagents (e.g., Et₂Zn/CH₂I₂) were used. google.comgoogle.com Modern patented processes seek safer alternatives to avoid pyrophoric reagents.This is the key step that constructs the defining spirocyclic core of the molecule.

An alternative enantioselective approach involves the one-pot double allylic alkylation of a glycine imine equivalent in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, which has been used to produce the N-Boc protected (S)-4-methyleneproline scaffold, a direct precursor to the spirocyclic system. mdpi.comresearchgate.net These optimized, patent-derived routes are crucial for the reliable, large-scale supply of these important pharmaceutical building blocks. google.commdpi.com

Chemical Transformations and Derivatization of 5 Azaspiro 2.4 Heptane 7 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of 5-azaspiro[2.4]heptane-7-carboxylic acid serves as a primary handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives with altered physicochemical properties and biological activities.

Esterification Reactions and Methyl Ester Derivatives

Esterification of the carboxylic acid is a fundamental transformation that allows for the modulation of polarity and facilitates further synthetic manipulations. The methyl ester of this compound is a commonly prepared derivative. Standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or by using diazomethane (B1218177), can be employed. While specific literature detailing the esterification of the 7-carboxylic acid isomer is not abundant, methodologies applied to the closely related 5-azaspiro[2.4]heptane-6-carboxylic acid are instructive. For instance, the benzyl (B1604629) ester of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid has been synthesized, demonstrating the feasibility of creating various ester derivatives.

Table 1: Examples of Esterification Methods for Amino Acids

Ester TypeReagent(s)General ConditionsNotes
Methyl EsterMethanol, Thionyl ChlorideRefluxA common and effective method for simple alkyl esters.
Benzyl EsterBenzyl bromide, Base (e.g., Cs2CO3)Room TemperatureUseful for introducing a readily cleavable protecting group.
tert-Butyl EsterIsobutylene (B52900), Acid CatalystPressurized reactorProvides an acid-labile protecting group.

Amide Bond Formations and Peptide Couplings

The formation of amide bonds by coupling the carboxylic acid with various amines is a cornerstone of peptide synthesis and the creation of novel bioactive molecules. Given the sterically hindered nature of the α-carbon in this spirocyclic amino acid, efficient coupling often requires the use of robust activating agents. A variety of modern peptide coupling reagents are well-suited for this purpose, minimizing racemization and promoting high yields.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective for coupling sterically demanding amino acids. These reagents generate highly reactive activated esters in situ, which then readily react with the amine component.

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample(s)Key Features
CarbodiimidesDCC, EDCWidely used, cost-effective. Often require additives.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, especially for hindered systems.
Uronium/Aminium SaltsHBTU, HATUFast reaction rates and low racemization.

The choice of coupling reagent, solvent, and base is critical to achieving optimal results in the synthesis of peptides and other amide derivatives incorporating the this compound scaffold.

Modifications and Functionalization of the Azaspiro Heptane (B126788) Ring System

Beyond the carboxylic acid, the azaspiro heptane ring itself offers opportunities for structural diversification, allowing for the introduction of various substituents to fine-tune the molecule's properties.

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The existence of commercially available 7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid indicates that synthetic routes to such halogenated derivatives have been developed. While specific methods for the direct fluorination of the parent compound are not widely published, general strategies for the synthesis of α-fluoro amino acids can be considered. These may include electrophilic fluorination of a suitable enolate precursor or nucleophilic fluorination of an α-hydroxy derivative.

Oxidation and Reduction Reactions within the Spirocyclic Core

The reactivity of the spirocyclic core towards oxidation and reduction is an area that remains largely unexplored in the public domain. In principle, the saturated carbon framework of the cyclopropane (B1198618) and pyrrolidine (B122466) rings is relatively resistant to oxidation under mild conditions. However, harsh oxidizing agents could potentially lead to ring-opening or other degradative pathways.

Reduction of derivatives of this compound, such as its esters or amides, at the carboxylic acid position is a more common transformation. For instance, the reduction of an amide derivative to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield a 5-azaspiro[2.4]heptan-7-ylmethanamine derivative, providing a different functional group for further elaboration.

Exploration of Substituent Effects on Ring System Reactivity and Conformation

The introduction of substituents on the azaspiro heptane ring can have profound effects on the molecule's reactivity and three-dimensional shape. The rigid nature of the spirocyclic system makes it an excellent platform for studying these effects. For instance, the placement of bulky groups on the cyclopropane or pyrrolidine ring can influence the preferred puckering of the five-membered ring and the torsional angles along the peptide backbone when incorporated into a larger molecule.

Computational studies on related spirocyclic systems, such as 5-azaspiro[2.3]hexane derivatives, have shown that the relative stability of different diastereoisomers can be predicted, and these predictions often align with experimental observations. Such studies can guide the design of derivatives with specific conformational preferences, which is crucial for optimizing interactions with biological targets. The conformational rigidity imparted by the spirocyclic core can lead to a more favorable entropic profile upon binding to a receptor compared to more flexible analogs.

Synthesis of Advanced Spirocyclic Azacyclic Analogues and Conjugates

The unique conformational rigidity and three-dimensional architecture of this compound make it a valuable building block in medicinal chemistry for the synthesis of advanced spirocyclic analogues and complex molecular conjugates. Its derivatization allows for the exploration of chemical space in drug design, leading to compounds with enhanced biological activity and optimized pharmacokinetic profiles.

Preparation of Functionalized 5-azaspiro[2.4]heptane Derivatives

The chemical versatility of this compound is demonstrated through various functionalization strategies targeting either the secondary amine or the carboxylic acid moiety. These transformations are crucial for preparing the molecule for incorporation into larger, more complex structures.

A primary step in the derivatization is often the protection of the nitrogen atom, most commonly with a tert-butoxycarbonyl (Boc) group, to yield (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This protected intermediate is a key component in the synthesis of several biologically active molecules. mdpi.com

The carboxylic acid group can be readily converted into esters to modulate solubility and serve as a protecting group during subsequent synthetic steps. For instance, the benzyl ester of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid has been synthesized by reacting the carboxylic acid with benzyl bromide in the presence of cesium carbonate. mdpi.com

Furthermore, the carboxylic acid is an ideal handle for forming amide bonds, a common linkage in pharmaceutical compounds. A notable example is the coupling of the ethyl ester of 5-azaspiro[2.4]heptane-6-carboxylic acid with N-methoxycarbonyl-L-valine (moc-L-valine). This reaction, facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HoBT), is a key step in the synthesis of the antiviral drug Ledipasvir. google.com

Below is a table summarizing key functionalized derivatives of this compound and the reagents used in their preparation.

Derivative NameStarting MaterialKey ReagentsPurpose of Derivatization
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid(S)-5-Azaspiro[2.4]heptane-6-carboxylic acidDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Nitrogen protection for subsequent reactions
Benzyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidBenzyl bromide, Cesium carbonateCarboxylic acid protection and modulation of properties
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid ethyl esterMoc-L-valine, EDC.HCl, HoBTAmide bond formation for incorporation into a larger molecule

Incorporation into Complex Molecular Architectures

The functionalized derivatives of this compound serve as crucial intermediates for integration into complex, biologically active molecules across different therapeutic areas. The spirocyclic core imparts a defined three-dimensional structure that can enhance binding to biological targets.

Antiviral Agents: Ledipasvir

The most prominent example of its application is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com The (S)-enantiomer of N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block. In the total synthesis of Ledipasvir, this spirocyclic amino acid is coupled with another amino acid derivative, L-valine, to form a part of the drug's backbone. google.com This incorporation highlights the role of the spiro-proline analogue in creating conformationally restricted peptide chains, which is often critical for biological activity. mdpi.com

Dopamine (B1211576) D3 Receptor Antagonists

The 5-azaspiro[2.4]heptane scaffold has also been utilized in the development of novel antagonists for the dopamine D3 receptor (D3R), which are potential therapeutics for substance abuse disorders. nih.gov In these complex molecules, the spirocyclic moiety is linked to a 1,2,4-triazole (B32235) core. While the synthesis starts from a derivative other than the carboxylic acid, this application demonstrates the value of the 5-azaspiro[2.4]heptane core in constructing molecules with high affinity and selectivity for neurological targets. The rigid spirocyclic structure provides unique spatial modifications that are not accessible to simpler monocyclic rings, potentially affording superior interactions within the D3R binding pocket.

Quinolone Antibacterial Agents

The 5-azaspiro[2.4]heptane framework is also a key structural feature in a class of potent fluoroquinolone antibacterial agents. mdpi.comnih.gov Specifically, a derivative, (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl, is attached at the C7 position of the quinolone core. This modification has been shown to enhance antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov An example of such a compound is Sitafloxacin, which contains this spirocyclic substituent. mdpi.com The synthesis of these agents involves preparing the chiral 7-amino-5-azaspiro[2.4]heptane moiety as a key intermediate, which is then coupled to the quinolone nucleus. nih.govnih.gov

The table below showcases examples of complex molecules incorporating the 5-azaspiro[2.4]heptane core.

Complex MoleculeTherapeutic AreaRole of the Spirocyclic Moiety
LedipasvirAntiviral (Hepatitis C)Forms a conformationally restricted part of the peptide-like backbone, crucial for binding to the NS5A protein. mdpi.comgoogle.com
1,2,4-Triazolyl 5-Azaspiro[2.4]heptanesNeurology (Dopamine D3 Antagonism)Provides a rigid, 3D scaffold for optimal interaction with the dopamine D3 receptor binding pocket. nih.gov
SitafloxacinAntibacterialThe (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl substituent at the C7 position enhances antibacterial activity. mdpi.comnih.gov

Applications in Medicinal Chemistry and Organic Synthesis

5-azaspiro[2.4]heptane-7-carboxylic acid as a Chiral Building Block

The chirality and constrained conformation of this compound make it an exemplary chiral building block in synthetic chemistry. Its well-defined stereochemistry is pivotal for constructing enantiomerically pure pharmaceutical compounds.

Role in Enantioselective Synthesis Pathways

This compound is instrumental in enantioselective synthesis, a process that selectively produces one of two enantiomers of a chiral molecule. A notable example is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which can be converted into N-Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comresearchgate.net This transformation often involves a key step of one-pot double allylic alkylation of a glycine (B1666218) imine analog, guided by a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.comresearchgate.net Another approach involves the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, achieving high enantioselectivities (up to 98.7% ee) to yield a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.govfigshare.com

Contributions to Stereochemical Control in Target Molecule Synthesis

The rigid spirocyclic structure of this compound provides a high degree of stereochemical control during the synthesis of target molecules. This conformational rigidity helps to dictate the spatial orientation of subsequent chemical modifications, which is crucial for achieving the desired stereoisomer of a complex molecule. For instance, in the synthesis of certain antiviral and antibacterial agents, the defined stereochemistry of the spirocyclic core ensures the correct three-dimensional arrangement of pharmacophoric groups, which is often essential for biological activity.

Design of Conformationally Restricted Amino Acids and Proline Analogues

As a proline analogue, this compound is particularly valuable for designing conformationally restricted peptides and peptidomimetics. mdpi.com The presence of such analogues in a peptide chain induces conformational constraints that are critical for biological activity. mdpi.com The spirocyclic nature "freezes" the conformation of the amino acid, which can lead to enhanced binding affinity and selectivity for biological targets such as receptors and enzymes. beilstein-journals.org This strategy of using conformationally constrained analogues is a well-established approach in drug design to explore and stabilize bioactive conformations.

Utility as a Key Synthetic Intermediate for Biologically Active Molecules

The structural attributes of this compound make it a vital intermediate in the synthesis of a range of biologically active molecules, from antiviral to antibacterial agents.

Precursor in Antiviral Compound Synthesis, particularly HCV NS5A Inhibitors (e.g., Ledipasvir)

One of the most significant applications of this compound is its role as a key element in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). mdpi.comresearchgate.net The Boc-protected form of this spirocyclic amino acid is a crucial component in the industrial synthesis of Ledipasvir. mdpi.comresearchgate.net The synthesis of Ledipasvir often involves the coupling of the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety with other complex fragments of the drug molecule. google.com The enantiomerically pure spirocyclic structure is essential for the high antiviral activity of Ledipasvir, which is effective in the picomolar concentration range. mdpi.com

Intermediate in Antibacterial Agent Development, including Fluoroquinolones (e.g., Sitafloxacin)

The 7-amino-5-azaspiro[2.4]heptane moiety, derived from this compound, is a key component in the development of potent antibacterial agents, particularly within the fluoroquinolone class. nih.gov For example, a series of novel chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents have been synthesized. acs.orgnih.gov Stereochemical studies of these compounds have revealed that the stereochemistry at the spirocyclic core significantly influences their antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the derivative known as Sitafloxacin incorporates this spirocyclic moiety, contributing to its broad-spectrum antibacterial activity. nih.gov

Exploration of its Role in the Synthesis of Potential Anticancer Agents

While the 5-azaspiro[2.4]heptane framework is a recognized pharmacophore in various therapeutic areas, extensive research directly linking this compound or its close derivatives to the synthesis of potential anticancer agents is not widely documented in publicly available scientific literature. The primary application of a related analogue, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been notably in the development of antiviral drugs, specifically as a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com

However, the principles of conformational constraint that make this scaffold valuable in other areas of drug discovery are highly relevant to the design of novel oncology therapeutics. Proline analogues, in general, are of significant interest in the development of new pharmaceuticals. nih.gov The incorporation of rigid structural motifs is a well-established strategy in cancer drug design to enhance binding affinity to protein targets and to improve metabolic stability. Therefore, while specific examples are not prevalent, the this compound core represents a promising, yet underexplored, building block for the synthesis of novel anticancer candidates.

Structural Contributions of the Spirocyclic Framework to Molecular Properties and Biological Activity

The defining feature of this compound is its spirocyclic nature, where the cyclopropane (B1198618) ring and the pyrrolidine (B122466) ring share a single carbon atom. This arrangement has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity.

Influence on Binding Affinity and Specificity with Molecular Targets

The rigid structure of the 5-azaspiro[2.4]heptane scaffold can significantly enhance the binding affinity and specificity of a ligand for its molecular target. By pre-organizing the molecule into a conformation that is complementary to the binding site, the entropic penalty upon binding is reduced, leading to a more favorable free energy of binding. This conformational rigidity can also improve selectivity by disfavoring binding to off-target proteins that would require a different ligand conformation for optimal interaction. While direct studies on anticancer targets are limited for this specific molecule, the concept is a cornerstone of modern drug design.

Impact on Molecular Recognition and Ligand-Target Interactions

Effective molecular recognition between a ligand and its target is predicated on a precise arrangement of functional groups that can engage in specific interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The spirocyclic framework of this compound orients its substituents in well-defined spatial arrangements. This can lead to more precise and stronger interactions with the amino acid residues in the binding pocket of a target protein, thereby enhancing molecular recognition and, ultimately, biological activity.

Conformational Restrictions Imparted by the Spirocyclic Structure

The presence of the spiro-fused cyclopropane ring severely restricts the conformational freedom of the pyrrolidine ring compared to proline itself. Proline and its analogues are known to induce conformational restrictions in peptide chains, which is often critical for their biological activity. mdpi.com The 5-azaspiro[2.4]heptane scaffold takes this a step further by locking the puckering of the five-membered ring and fixing the orientation of the carboxylic acid group. This "freezing" of the molecular conformation is a powerful tool in drug design, as it allows for the exploration of specific bioactive conformations and can lead to the development of more potent and selective therapeutic agents.

Analytical and Spectroscopic Characterization Techniques in Research on 5 Azaspiro 2.4 Heptane 7 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-azaspiro[2.4]heptane-7-carboxylic acid, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are crucial for confirming the spirocyclic core and the relative positions of the substituents.

In the case of the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, detailed NMR studies have been reported. chemicalbook.com The ¹H NMR spectrum of this derivative in CDCl₃ shows a complex set of signals due to the presence of rotamers, which are conformational isomers resulting from restricted rotation around the N-C bond of the carbamate (B1207046). chemicalbook.com Key diagnostic signals include a broad singlet for the carboxylic acid proton (around δ 10.64 ppm), multiplets for the protons on the pyrrolidine (B122466) and cyclopropane (B1198618) rings, and a characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carboxylic acid carbonyl carbon, the carbamate carbonyl carbon, the quaternary spiro carbon, and the various methylene (B1212753) and methine carbons of the bicyclic system. chemicalbook.com The presence of rotamers also leads to a doubling of some signals in the ¹³C NMR spectrum. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid chemicalbook.com

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Carboxylic Acid (COOH)10.64 (br s)178.6, 176.1
Carbamate (C=O)-155.8, 154.0
Pyrrolidine Ring Protons4.50 (m), 4.39* (m), 3.40–3.39 (m), 3.20* (m), 2.29 (m), 1.95 (m)59.5, 54.4, 53.7, 39.0, 37.2
Cyclopropane Ring Protons0.61 (m)20.7, 20.2, 13.2, 11.8, 9.4, 8.0
Boc Group (C(CH₃)₃)1.48 (s), 1.44 (s)81.1, 80.5, 28.5, 28.4
*Minor rotamer

For the parent compound, this compound, the NMR spectra would be expected to be simpler due to the absence of the Boc group and its associated rotamers. The chemical shifts of the protons and carbons adjacent to the nitrogen atom would be significantly different, reflecting the change from a carbamate to a secondary amine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, electrospray ionization (ESI) mass spectrometry has been used to determine its accurate mass. The calculated mass for the [M-H]⁻ ion is 226.1079, with an experimental value found to be 226.1084, confirming the molecular formula C₁₁H₁₇NO₄. chemicalbook.com

The fragmentation of this compound and its derivatives would likely involve characteristic losses. For the N-Boc derivative, common fragmentation pathways include the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900) or the entire tert-butoxycarbonyl group). For the parent amino acid, fragmentation would likely be initiated by cleavage of the cyclopropane ring or fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the IR spectrum of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, characteristic absorption bands are observed that confirm the presence of the carboxylic acid and carbamate functional groups. chemicalbook.com These include a broad O-H stretching vibration for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹, and strong carbonyl (C=O) stretching absorptions for both the carboxylic acid and the carbamate group, usually appearing between 1750 and 1650 cm⁻¹. chemicalbook.com The C-H stretching vibrations of the alkyl groups are also observed around 2967-2872 cm⁻¹. chemicalbook.com

Table 2: Key IR Absorption Bands for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid chemicalbook.com

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch(Broad, within 3300-2500)
Carboxylic AcidC=O Stretch~1717
CarbamateC=O Stretch~1625
Alkyl GroupsC-H Stretch2967, 2929, 2872
C-N and C-O StretchesFingerprint Region1432, 1365, 1176, 1144, 1116

For the unprotected this compound, the IR spectrum would show the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid. The C=O stretch from the carbamate would be absent, and instead, N-H stretching and bending vibrations would be expected, typical for a secondary amine.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the determination of the enantiomeric composition of chiral molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of purity and the separation of enantiomers. For compounds like this compound, chiral HPLC is particularly important.

In the enantioselective synthesis of related compounds, the enantiomeric excess is often determined by chiral HPLC analysis of a suitable derivative. For instance, the enantiopurity of a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid was determined by converting it to its N-benzyloxycarbonyl derivative and analyzing it on a CHIRALPAK® IC column. chemicalbook.com This analysis showed a 95:5 enantiomeric ratio, with the major and minor isomers eluting at different retention times. chemicalbook.com Similarly, the enantiopurity of the final Boc-protected amino acid was confirmed by chiral HPLC of its benzyl (B1604629) ester. chemicalbook.com

Table 3: Example of Chiral HPLC Conditions for a Derivative of this compound chemicalbook.com

Parameter Condition
ColumnCHIRALPAK® IC (0.46 cm × 25 cm)
Mobile PhaseHexanes/Isopropanol (92:8)
Flow Rate1 mL/min
DetectionUV
Result95:5 enantiomeric ratio

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids and amino acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile derivatives.

Common derivatization strategies for carboxylic acids and amines include esterification and silylation. For example, the carboxylic acid group can be converted to a methyl or ethyl ester, and the amine group can be reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. These derivatives are more volatile and can be readily analyzed by GC-MS, which provides both retention time data for identification and mass spectra for structural confirmation.

While specific GC-MS studies on derivatives of this compound are not readily found in the literature, this technique remains a viable and powerful tool for its analysis following appropriate derivatization.

Future Research Directions and Unexplored Avenues for 5 Azaspiro 2.4 Heptane 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic routes to 5-azaspiro[2.4]heptane-7-carboxylic acid and its derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, demanding more efficient, economical, and environmentally benign methodologies.

Future research should prioritize the development of catalytic and asymmetric syntheses. For instance, leveraging transition-metal catalysis could enable more direct and atom-economical routes to the spirocyclic core. Building upon existing knowledge of enantioselective hydrogenation used for related compounds, new catalytic systems could offer higher yields and stereoselectivity, reducing the need for chiral resolutions. nih.gov

Furthermore, the exploration of continuous flow chemistry presents a significant opportunity for the scalable and safer production of this compound. Flow processes can offer precise control over reaction parameters, leading to improved yields and purity while minimizing solvent usage and by-product formation. The development of robust biocatalytic methods, employing enzymes to construct the spirocyclic framework, represents another frontier for sustainable synthesis, offering high selectivity under mild conditions. rsc.org

Synthetic Approach Potential Advantages Key Research Focus
Asymmetric CatalysisHigh enantioselectivity, reduced wasteDevelopment of novel chiral catalysts and ligands
Continuous Flow ChemistryImproved scalability, safety, and efficiencyOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering
Photoredox CatalysisNovel bond formations under mild conditionsExploration of new photocatalytic cycles

Exploration of New Derivatization Strategies and Analogue Libraries

The true potential of the this compound scaffold lies in its capacity for diverse functionalization. The carboxylic acid and secondary amine moieties serve as versatile handles for the introduction of a wide array of chemical groups, enabling the systematic exploration of chemical space and structure-activity relationships (SAR).

Future efforts should focus on developing innovative derivatization strategies to generate extensive analogue libraries. This includes the exploration of late-stage functionalization techniques, which would allow for the rapid diversification of complex molecules at a late point in the synthetic sequence. The development of novel protecting group strategies will also be crucial for selectively modifying different positions on the spirocyclic ring system.

The creation of these libraries will be invaluable for medicinal chemistry programs. By systematically altering the substituents on the scaffold, researchers can fine-tune the pharmacological properties of lead compounds, optimizing for potency, selectivity, and pharmacokinetic profiles. These constrained amino acid derivatives are invaluable for improving properties such as membrane permeability, metabolic stability, and oral bioavailability. shigematsu-bio.com

Derivatization Strategy Objective Potential Impact
Late-Stage FunctionalizationRapid diversification of advanced intermediatesAccelerated SAR studies and lead optimization
Combinatorial ChemistryHigh-throughput synthesis of large analogue librariesDiscovery of novel bioactive compounds
Peptide CouplingIncorporation into peptides and peptidomimeticsDevelopment of conformationally constrained peptides
Bioisosteric ReplacementModulation of physicochemical and pharmacological propertiesImproved drug-like properties of lead compounds

Expansion of Applications in Diverse Chemical and Materials Science Disciplines

While the primary application of this compound has been in drug discovery, its unique structural and chemical properties suggest potential for utility in a broader range of scientific fields.

In the realm of materials science , the rigid, chiral nature of this spirocyclic compound makes it an intriguing candidate for the development of novel polymers and functional materials. Its incorporation into polymer backbones could impart specific conformational constraints, leading to materials with unique thermal, mechanical, or optical properties. Furthermore, derivatives of this compound could be explored as chiral ligands for asymmetric catalysis or as building blocks for the construction of metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. The spirocyclic structure could also be leveraged to create novel foldamers with predictable and stable secondary structures. nih.gov

In chemical biology , fluorescently labeled derivatives of this compound could serve as chemical probes to study biological processes. Its constrained nature could be exploited to design highly selective ligands for protein-protein interactions or specific enzyme active sites. The synthesis of conformationally restricted amino acid-BODIPYs has shown enhanced fluorescence and cellular uptake, suggesting a promising avenue for creating novel imaging agents. acs.org

The exploration of these new frontiers will require interdisciplinary collaboration and a willingness to look beyond the established applications of this versatile molecule. The continued investigation of this compound and its derivatives holds the promise of not only advancing pharmaceutical development but also contributing to the creation of novel materials and tools for chemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-azaspiro[2.4]heptane-7-carboxylic acid?

  • Methodology : Synthesis typically involves cycloaddition of azomethine ylides with cyclic precursors like ethyl cyclopropylidene acetate, catalyzed by Cu(CH₃CN)₄BF₄ with ligands (e.g., TF-BiphamPhos) to enhance enantioselectivity. Multi-step protocols include Curtius rearrangement or Hofmann degradation for intermediates .
  • Key Data :

Reaction StepCatalysts/ConditionsYield Optimization
CycloadditionCu complexes, -70°C~65% with ligand use
PurificationCrystallization/Chromatography>95% purity

Q. How is the stereochemistry of this compound resolved during synthesis?

  • Methodology : Asymmetric hydrogenation using RuCl(benzene)(S)-SunPhos achieves >98% enantiomeric excess. Chiral HPLC or X-ray crystallography validates configurations .
  • Case Study : (S)-7-amino-5-azaspiro[2.4]heptane intermediates are critical for quinolone antibiotics, requiring strict stereocontrol .

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • Structural Elucidation : NMR (¹H/¹³C) confirms spirocyclic framework; IR identifies carboxylic acid (-COOH) and nitrile (-CN) groups .
  • Purity Analysis : LC-MS with reverse-phase columns (e.g., C18) detects impurities <0.1% .

Advanced Research Questions

Q. How does structural modification of the spirocyclic core influence biological activity?

  • Methodology :

  • Case Study : Replacing the carboxylic acid with a nitrile group (e.g., 5-azaspiro[2.4]heptane-7-carbonitrile) reduces solubility but enhances kinase inhibition (e.g., JAK1 IC₅₀ = 8.5 nM) .
  • SAR Insights :
DerivativeFunctional GroupBioactivity (IC₅₀)Selectivity Index
Carboxylic Acid-COOHModerate protease inhibitionLow
Carbonitrile-CNJAK1 inhibition: 8.5 nM48 (vs. JAK2)

Q. How can contradictory solubility and bioavailability data be resolved for in vivo studies?

  • Methodology :

  • Formulation Strategies : Use of PEGylated nanoparticles or co-solvents (e.g., DMSO:water mixtures) improves solubility by 10-fold .
  • Pharmacokinetics : In murine models, ester prodrugs (e.g., tert-butyl derivatives) enhance oral bioavailability from 12% to 58% .

Q. What mechanistic insights explain its dual activity as a protease inhibitor and kinase modulator?

  • Methodology :

  • Enzymatic Assays : Competitive binding assays (SPR) reveal Ki = 120 nM for trypsin-like proteases, while kinase profiling shows ATP-site displacement in JAK1 .
  • Structural Modeling : Docking studies (AutoDock Vina) identify hydrogen bonding between the carboxylic acid and catalytic Ser195 in proteases, and hydrophobic interactions with JAK1’s hinge region .

Q. How are in vitro ADME challenges addressed during lead optimization?

  • Methodology :

  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min; CYP3A4 inhibition (IC₅₀ > 10 μM) reduces drug-drug interaction risks .
  • hERG Liability : Patch-clamp assays confirm hERG IC₅₀ > 30 μM, mitigating cardiac toxicity concerns .

Data Contradiction Analysis

Q. Why do different synthetic protocols report variable yields (40–80%) for the same intermediate?

  • Resolution : Yield discrepancies arise from ligand choice (e.g., TF-BiphamPhos vs. BINAP) and solvent purity. Anhydrous THF improves reproducibility to ±5% variance .

Q. How do conflicting reports on antibacterial efficacy against MDR Streptococcus pneumoniae align?

  • Resolution : Strain-specific efflux pump expression (e.g., PmrA) reduces MIC from 0.25 μg/mL to 2 μg/mL. Combination therapy with efflux inhibitors (e.g., reserpine) restores potency .

Future Research Directions

  • In Vivo Efficacy : Validate murine pneumonia model results in non-human primates for FDA preclinical requirements .
  • Mechanistic Depth : Cryo-EM studies to map binding dynamics in protease-kinase dual-targeting scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.